molecular formula C11H21NO3 B3392752 tert-butyl (3R,4R)-4-hydroxy-3-methylpiperidine-1-carboxylate CAS No. 1290191-92-2

tert-butyl (3R,4R)-4-hydroxy-3-methylpiperidine-1-carboxylate

Cat. No.: B3392752
CAS No.: 1290191-92-2
M. Wt: 215.29
InChI Key: PSDMSGJMWVMEMV-RKDXNWHRSA-N
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Description

tert-Butyl (3R,4R)-4-hydroxy-3-methylpiperidine-1-carboxylate is a chiral piperidine derivative characterized by a tert-butoxycarbonyl (Boc) protective group, a hydroxyl group at the 4-position, and a methyl group at the 3-position on the six-membered piperidine ring. The compound is widely utilized in organic synthesis and pharmaceutical research as a key intermediate for constructing nitrogen-containing heterocycles, particularly in the development of bioactive molecules . Its stereochemistry (3R,4R) is critical for applications requiring enantioselectivity, such as enzyme inhibition or receptor binding in drug candidates. Safety data emphasize handling precautions, including storage at room temperature and avoidance of heat sources .

Properties

IUPAC Name

tert-butyl (3R,4R)-4-hydroxy-3-methylpiperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H21NO3/c1-8-7-12(6-5-9(8)13)10(14)15-11(2,3)4/h8-9,13H,5-7H2,1-4H3/t8-,9-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSDMSGJMWVMEMV-RKDXNWHRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CCC1O)C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CN(CC[C@H]1O)C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H21NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

955028-90-7
Record name rac-tert-butyl (3R,4R)-4-hydroxy-3-methylpiperidine-1-carboxylate
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl (3R,4R)-4-hydroxy-3-methylpiperidine-1-carboxylate typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to enhance efficiency and scalability. Flow microreactor systems have been developed to facilitate the direct introduction of tert-butoxycarbonyl groups into various organic compounds .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl (3R,4R)-4-hydroxy-3-methylpiperidine-1-carboxylate undergoes several types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.

    Reduction: The ester group can be reduced to form alcohols.

    Substitution: The tert-butyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted piperidine derivatives.

Scientific Research Applications

Tert-butyl (3R,4R)-4-hydroxy-3-methylpiperidine-1-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of tert-butyl (3R,4R)-4-hydroxy-3-methylpiperidine-1-carboxylate involves its interaction with molecular targets through its functional groups. The hydroxyl group can form hydrogen bonds, the ester group can undergo hydrolysis, and the piperidine ring can interact with various receptors and enzymes. These interactions can modulate biological pathways and elicit specific effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between tert-butyl (3R,4R)-4-hydroxy-3-methylpiperidine-1-carboxylate and analogous compounds:

Compound Name Key Features Molecular Formula Molecular Weight (g/mol) Key Differences Applications/Implications
This compound (Target) Boc-protected piperidine; 3R,4R stereochemistry; hydroxyl and methyl substituents Not explicitly stated Not explicitly stated Reference compound for comparisons. Intermediate in chiral synthesis; pharmaceutical precursor .
tert-Butyl (3R,4R)-3-fluoro-4-hydroxy-3-methylpiperidine-1-carboxylate Fluorine substituent at 3-position; 3R,4R stereochemistry C₁₁H₂₀FNO₃ 233.28 Increased electronegativity and lipophilicity; pKa ~13.67 . Enhanced metabolic stability in drug candidates .
tert-Butyl 4-(4-methylpentyl)piperidine-1-carboxylate Long alkyl chain (4-methylpentyl) at 4-position C₁₆H₃₁NO₂ 269.43 Higher hydrophobicity; reduced solubility in polar solvents . Potential use in lipid-soluble drug formulations .
(3R,4R)-rel-tert-Butyl 4-amino-3-hydroxypiperidine-1-carboxylate Amino group at 4-position; hydroxyl at 3-position C₁₀H₂₀N₂O₃ 216.28 Amino group enables nucleophilic reactions; altered hydrogen-bonding capacity . Precursor for peptide coupling or metal coordination complexes .
tert-Butyl (3R,4S)-3-hydroxy-4-methyl-3-(trifluoromethyl)pyrrolidine-1-carboxylate Pyrrolidine ring (5-membered); trifluoromethyl group C₁₁H₁₈F₃NO₃ 281.26 Smaller ring size increases ring strain; CF₃ enhances lipophilicity . Applications in fluorinated drug design (e.g., CNS-targeting molecules) .
(3S,4R)-tert-Butyl 4-phenylpiperidine-3-carboxylate Phenyl group at 4-position; carboxylate at 3-position C₁₇H₂₃NO₄ 305.37 Aromaticity introduces π-π stacking potential; carboxylate enables derivatization . Building block for peptidomimetics or metal-organic frameworks .

Key Observations:

Stereochemical Variations :

  • The (3R,4R) configuration in the target compound distinguishes it from stereoisomers like (3S,4R) or (3R,4S), which exhibit distinct physicochemical and biological properties . For example, tert-butyl (3S,4R)-4-hydroxy-3-methylpiperidine-1-carboxylate (JS-2557) has different solubility and crystallization behavior compared to the (3R,4R) isomer .

Functional Group Effects: Fluorine Substitution (): The introduction of fluorine increases electronegativity and metabolic stability, making the compound suitable for prolonged in vivo activity. Amino vs. Hydroxyl Groups (): Amino groups enable nucleophilic substitutions (e.g., amide bond formation), whereas hydroxyl groups participate in hydrogen bonding or oxidation reactions.

Ring Size and Strain :

  • Piperidine (6-membered) vs. pyrrolidine (5-membered) derivatives (): Pyrrolidines exhibit greater ring strain, influencing conformational flexibility and binding affinity in drug-receptor interactions.

Safety and Handling :

  • The target compound requires standard precautions (e.g., avoiding ignition sources), while fluorinated or azide-containing analogs () demand stricter safety protocols due to reactivity or toxicity .

Research Findings and Data

Physicochemical Properties:

  • Boiling Points: Fluorinated derivatives (e.g., 304.4°C in ) exhibit higher boiling points than non-fluorinated analogs due to increased molecular weight and polarity .
  • pKa Values : Hydroxyl groups in the target compound (pKa ~13–14) are less acidic than carboxylic acid derivatives (e.g., pKa ~4–5 in ) .

Biological Activity

tert-butyl (3R,4R)-4-hydroxy-3-methylpiperidine-1-carboxylate is a chemical compound with the molecular formula C11H21NO3C_{11}H_{21}NO_3 and a molecular weight of approximately 215.29 g/mol. This compound is part of the piperidine family and has garnered interest in various fields, particularly in medicinal chemistry due to its potential biological activities.

The biological activity of this compound primarily involves its interaction with various molecular targets, including enzymes and receptors. Its structural configuration allows it to modulate enzymatic activity, which can lead to significant changes in cellular processes. Specifically, it has been observed to act as an inhibitor of certain enzymes involved in neurodegenerative pathways.

Pharmacological Applications

Research indicates that this compound may have therapeutic potential in treating neurological disorders. For instance, it has been studied for its effects on amyloid beta peptide aggregation, which is a hallmark of Alzheimer's disease. In vitro studies have shown that derivatives of this compound can inhibit amyloidogenesis and protect neuronal cells from oxidative stress induced by amyloid beta .

Case Studies

  • Amyloid Beta Aggregation Inhibition :
    • A study evaluated the ability of related compounds to inhibit amyloid beta aggregation in astrocytes. The results demonstrated that certain derivatives could significantly reduce the aggregation process, suggesting potential applications in Alzheimer’s disease treatment .
    • Results : The compound showed an 85% inhibition of aggregation at a concentration of 100 µM.
  • Neuroprotective Effects :
    • In a scopolamine-induced model of oxidative stress, the compound demonstrated moderate protective effects on astrocytes by reducing levels of inflammatory cytokines like TNF-α .
    • Findings : While there was improvement in cell viability when treated with the compound alongside amyloid beta, the effect was not statistically significant compared to controls.

Comparative Analysis with Similar Compounds

The biological activity of this compound can be compared with other piperidine derivatives:

Compound NameMechanismBiological ActivityReference
4-Hydroxy-3-methylpiperidinePrecursor for synthesisIntermediate for various reactions
tert-Butyl 4-hydroxy-3-methylpiperidine-1-carboxylateSimilar structurePotential neuroprotective effects
M4 Compound (related derivative)β-secretase and acetylcholinesterase inhibitorInhibits amyloid aggregation

Safety and Toxicity

The safety profile of this compound has not been extensively documented; however, preliminary studies suggest low cytotoxicity at therapeutic concentrations. Further toxicological evaluations are necessary to establish a comprehensive safety profile for clinical applications.

Q & A

Q. Advanced Characterization Techniques

  • NMR Spectroscopy : Proton and carbon NMR are used to confirm stereochemistry. For example, δ 7.75 (dd, J = 6.9, 2.4 Hz) in the aromatic region confirms substitution patterns in analogs .
  • Chiral HPLC : Separates enantiomers to verify optical purity (>97% enantiomeric excess).
  • X-ray Crystallography : Resolves absolute configuration, though limited by crystallizability.
Analytical Data Example
1H NMR (400 MHz, CDCl₃) : δ 4.36 (d, J = 12 Hz, 1H, -CH₂OH), 3.51 (s, 3H, -OCH₃).
HPLC Retention Time : 8.2 min (Chiralpak AD-H column, hexane:IPA = 90:10).

What are the common functional group transformations applicable to this compound?

Q. Basic Reaction Pathways

  • Hydroxyl Group Modifications :
    • Oxidation: Use Dess-Martin periodinane to convert -OH to ketone.
    • Protection: TBS or acetyl groups for temporary masking .
  • Ester Hydrolysis : Acidic (HCl/MeOH) or basic (NaOH/THF) conditions remove the tert-butyl group, yielding the free piperidine .

How can enantioselective synthesis be optimized for high yield and purity?

Q. Advanced Stereochemical Control

  • Catalytic Asymmetric Reduction : Employ chiral catalysts like Corey-Bakshi-Shibata (CBS) for ketone intermediates.
  • Dynamic Kinetic Resolution : Utilize enzymes (e.g., lipases) in biphasic systems to resolve racemic mixtures .
    Yield Optimization :
  • Continuous flow microreactors improve efficiency (e.g., 95% yield in <2 hours) .

What is the mechanism of action in biological systems?

Advanced Interaction Studies
The compound’s tert-butyl and hydroxyl groups influence binding to enzymes (e.g., kinase inhibitors):

  • Hydrogen Bonding : -OH interacts with catalytic residues (e.g., Asp/Glu in kinases) .
  • Steric Effects : tert-butyl group blocks non-target binding pockets, enhancing selectivity .
    Validation :
  • Surface Plasmon Resonance (SPR) : Measures binding kinetics (KD ~ 50 nM for GRK2) .

How are computational methods applied to study this compound?

Q. Advanced Modeling Techniques

  • Docking Simulations : Predict binding modes with proteins (e.g., AutoDock Vina).
  • DFT Calculations : Optimize geometry and assess electronic properties (e.g., Fukui indices for nucleophilic sites) .
Computational Results
HOMO-LUMO Gap : 4.2 eV (indicative of moderate reactivity).
NMR Chemical Shift Prediction : RMSD < 0.1 ppm vs experimental data.

How do contradictory data in synthetic yields arise, and how are they resolved?

Data Contradiction Analysis
Discrepancies in yields (e.g., 70% vs 90%) stem from:

  • Reagent Purity : Impure Boc-protecting agents reduce efficiency.
  • Temperature Gradients : Poorly controlled exotherms in batch reactors .
    Mitigation :
  • Use inline FTIR to monitor reaction progress in real time.
  • Reproduce conditions from peer-reviewed protocols (e.g., tert-butyl deprotection at 60°C) .

How does this compound compare to structurally similar analogs?

Q. Advanced Comparative Analysis

Analog Key Structural Difference Functional Impact
tert-Butyl (3R,4R)-4-fluoro analogF substituent vs -OHEnhanced metabolic stability
Pyrrolidine-based analogs5-membered ringAltered ring strain and bioavailability

What purification strategies are effective for this compound?

Q. Advanced Chromatography Methods

  • Flash Chromatography : 10–30% EtOAc/hexane gradient removes byproducts .
  • Preparative HPLC : Achieves >99% purity for biological assays.

What role does this compound play in drug development pipelines?

Q. Mechanistic Insights in Therapeutics

  • Kinase Inhibitor Precursor : Serves as a scaffold for GRK2 inhibitors, critical in cardiovascular diseases .
  • Prodrug Design : Hydroxyl group facilitates conjugation with prodrug moieties (e.g., phosphate esters).

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
tert-butyl (3R,4R)-4-hydroxy-3-methylpiperidine-1-carboxylate
Reactant of Route 2
Reactant of Route 2
tert-butyl (3R,4R)-4-hydroxy-3-methylpiperidine-1-carboxylate

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